

Spectroscopic Profile of 5-Methoxy-1,3-benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole

Cat. No.: B160116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-1,3-benzoxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this molecule.

Core Spectroscopic Data

The structural elucidation of **5-Methoxy-1,3-benzoxazole** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
Data not explicitly found in search results		

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
Data not explicitly found in search results	

Note: While specific peak assignments for **5-Methoxy-1,3-benzoxazole** were not found, a supporting information document from the Royal Society of Chemistry indicates the availability of ^1H and ^{13}C NMR spectra for "5-methoxybenzoxazole (1d)" in CDCl_3 at 400 MHz and 100 MHz, respectively, which is presumed to be the target compound.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment	Functional Group
~3100-3000	Medium	C-H stretch	Aromatic
~2950-2850	Medium	C-H stretch	Methoxy (-OCH ₃)
~1620-1580	Medium-Strong	C=N stretch	Benzoxazole ring
~1500-1400	Medium-Strong	C=C stretch	Aromatic ring
~1250-1200	Strong	Asymmetric C-O-C stretch	Aryl ether
~1050-1000	Strong	Symmetric C-O-C stretch	Aryl ether

Note: The IR data presented is predicted based on the characteristic vibrational frequencies of benzoxazole and methoxy-substituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity.

m/z Ratio	Ion Species
149.05	[M] ⁺ (Molecular Ion)
134	[M - CH ₃] ⁺
106	[M - CH ₃ - CO] ⁺
78	[C ₆ H ₄ O] ⁺

Note: The mass spectrometry data is based on the predicted fragmentation pattern for a molecule with the chemical formula C₈H₇NO₂.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Methoxy-1,3-benzoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
- **¹H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Due to the lower natural abundance of ^{13}C , a greater number of scans is required.
- Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

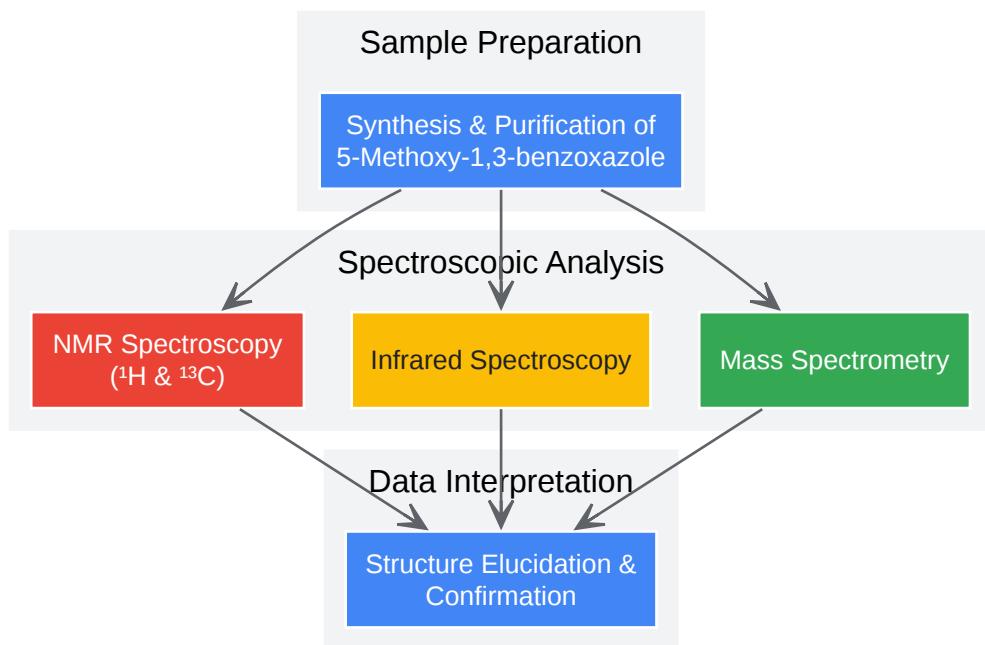
- Sample Preparation: For solid samples, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm^{-1} .
- Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 0.1-1 mg/mL) is prepared in a volatile solvent like methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then correlated with the compound's structure.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **5-Methoxy-1,3-benzoxazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **5-Methoxy-1,3-benzoxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxy-1,3-benzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b160116#spectroscopic-data-of-5-methoxy-1-3-benzoxazole-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com